molecular formula C6H4BrF3N2O B2616266 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol CAS No. 2138418-11-6

5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol

Cat. No.: B2616266
CAS No.: 2138418-11-6
M. Wt: 257.01
InChI Key: XHYXKLZTEVJEMB-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol is a substituted pyrimidine derivative with the molecular formula C₆H₄BrF₃N₂O and a molecular weight of 257.01 g/mol . Its structure features a bromine atom at position 5, a methyl group at position 6, and a trifluoromethyl (-CF₃) group at position 2 of the pyrimidine ring, with a hydroxyl group at position 3. This compound is primarily used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate for bioactive molecules .

The synthesis involves multi-step halogenation and functionalization reactions. For example, bromination and trifluoromethylation steps are critical, often employing reagents like zinc cyanide or ethyl trifluoroacetate under controlled conditions . Its purity and structural integrity are verified via HPLC (high-performance liquid chromatography), with methods optimized for separating brominated pyrimidines .

Properties

IUPAC Name

5-bromo-4-methyl-2-(trifluoromethyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF3N2O/c1-2-3(7)4(13)12-5(11-2)6(8,9)10/h1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYXKLZTEVJEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol typically involves the bromination of 6-methyl-2-(trifluoromethyl)pyrimidin-4-ol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 5-position undergoes nucleophilic aromatic substitution under appropriate conditions. This reaction is facilitated by the electron-deficient pyrimidine ring, which directs nucleophilic attack to the para position of the bromine substituent.

Mechanism :

  • Nucleophilic displacement : The bromine atom is replaced by nucleophiles (e.g., amines, alcohols) via an SNAr mechanism.

  • Regioselectivity : Substitution occurs preferentially at the 5-position due to the electron-withdrawing effects of the trifluoromethyl group and the hydroxyl group’s activating influence .

Oxidation of the Hydroxyl Group

The hydroxyl group at the 4-position can be oxidized to a carbonyl group (e.g., ketone or carboxylic acid) under oxidative conditions.

Example :

  • Reagents : Potassium permanganate (KMnO₄) or other oxidizing agents.

  • Conditions : Acidic or basic environments.

  • Product : 4-Oxo derivative (e.g., pyrimidinone).

Esterification and Saponification

The hydroxyl group participates in esterification reactions, forming esters that can later undergo hydrolysis to carboxylic acids.

Reaction Conditions :

Reaction TypeReagents/ConditionsProductYield
EsterificationEthyl 4-hydroxybenzoate, K₂CO₃, THFMethyl ester derivative70%
SaponificationKOH, H₂OCarboxylic acid derivative70%

O-Alkylation

The hydroxyl group undergoes O-alkylation to form ether derivatives, which can serve as intermediates for further functionalization.

Reaction Conditions :

Alkylating AgentBaseSolventYield
Alkyl halidesPotassium carbonateAcetonitrile70–98%

Nucleophilic Substitution at the Trifluoromethyl Group

The trifluoromethyl group (CF₃) is highly stable but can participate in nucleophilic substitution under extreme conditions. This reaction is less common but may occur with strong nucleophiles (e.g., Grignard reagents).

Role of the Trifluoromethyl Group

The CF₃ group enhances the compound’s lipophilicity and metabolic stability, influencing reaction outcomes:

  • Stabilizes intermediates : Electron-withdrawing effects reduce side reactions during substitution.

  • Directs regioselectivity : Activates adjacent positions for nucleophilic attack .

Biological Activity and Reaction Implications

Pyrimidine derivatives like this compound are explored for antiviral and anticancer properties. The trifluoromethyl group’s lipophilicity enhances membrane permeability, while the hydroxyl group enables hydrogen bonding with biological targets .

Key Research Findings

Reaction TypeKey ObservationsReferences
SubstitutionBromine replacement improves receptor affinity in SAR studies
EsterificationHigh-yield ester formation enables downstream functionalization
O-AlkylationAlkyl ethers show enhanced bioavailability

Scientific Research Applications

Antiviral and Anticancer Properties

Research indicates that derivatives of pyrimidin-4-ol, including 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol, exhibit promising antiviral and anticancer activities. The trifluoromethyl group enhances the compound's metabolic stability and bioavailability, making it a candidate for drug development targeting specific diseases such as cancer and viral infections.

Inhibition of Enzymatic Activity

Studies have shown that this compound can inhibit key enzymes involved in cellular metabolism. For instance, it has been reported to suppress cyclooxygenase (COX) activity, which is crucial in inflammation pathways. The IC50 values for related compounds indicate significant anti-inflammatory effects comparable to established drugs like celecoxib .

Agrochemical Applications

The unique chemical properties of this compound also lend themselves to applications in agrochemicals. Its ability to interact with biological systems makes it suitable for developing herbicides and pesticides that target specific plant processes without affecting non-target species.

Structure–Activity Relationship Studies

Research into the structure–activity relationships (SAR) of pyrimidine derivatives has revealed that modifications in the molecular structure can significantly impact biological activity. For example, substituents like trifluoromethyl groups can enhance lipophilicity and improve interaction with biological targets, leading to increased efficacy in drug formulations .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step chemical reactions, often utilizing large-scale reactors for industrial production. The focus is on optimizing yield while ensuring high purity through crystallization methods.

Case Study 1: Anti-inflammatory Activity

A recent study investigated the anti-inflammatory effects of various pyrimidine derivatives, including those similar to this compound. The results demonstrated significant inhibition of COX enzymes, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Drug Development Research

Another study focused on the synthesis and biological evaluation of novel pyrimidine derivatives for their antiviral properties. The findings indicated that compounds with similar structural motifs showed promising results against viral targets, supporting further development into pharmaceutical agents .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, methyl, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
This compound Br (5), -CH₃ (6), -CF₃ (2), -OH (4) C₆H₄BrF₃N₂O 257.01 Agrochemical intermediates
5-Bromo-6-methylpyrimidin-4-ol Br (5), -CH₃ (6), -OH (4) C₅H₅BrN₂O 189.01 Pharmaceutical synthesis
5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol Br (5), -CF₃ (6), -OH (4) C₅H₂BrF₃N₂O 242.98 Plant activators, spectroscopy
Bromacil Br (5), -CH₃ (6), -NH (3), -O (4) C₉H₁₃BrN₂O₂ 261.12 Herbicide (urea inhibitor)
2-Amino-5-bromo-6-methyl-4-pyrimidinol Br (5), -CH₃ (6), -NH₂ (2), -OH (4) C₅H₆BrN₃O 204.03 Spectroscopic studies, plant growth

Key Observations:

Substituent Effects on Lipophilicity: The trifluoromethyl (-CF₃) group at position 2 in the target compound significantly enhances lipophilicity compared to non-CF₃ analogs like 5-bromo-6-methylpyrimidin-4-ol (logP difference: ~1.5) . This property improves membrane permeability in agrochemical applications. Bromacil, a herbicide, lacks the -CF₃ group but includes a urea moiety, reducing its lipophilicity compared to the target compound .

Biological Activity: The hydroxyl group at position 4 is critical for hydrogen bonding with biological targets. For example, plant activators like PPA2 (a pyrimidin-4-ol derivative) rely on this group for inducing disease resistance . The absence of an amino group (as in 2-amino-5-bromo-6-methyl-4-pyrimidinol) reduces the target compound’s ability to act as a nucleotide analog, limiting its use in plant growth regulation .

Synthetic and Analytical Challenges: Brominated pyrimidines require precise HPLC separation due to similar retention times. For instance, 2-methyl-6-phenyl-pyrimidin-4-ol and its brominated analog are separated using methanol-water (45:55) mobile phases . The trifluoromethyl group complicates synthesis, often necessitating anhydrous conditions and catalysts like zinc cyanide .

Spectroscopic Differentiation :

  • Infrared (IR) and NMR spectra reveal distinct peaks for -CF₃ (1100–1200 cm⁻¹ in IR) and bromine (isotopic splitting in mass spectrometry) .

Biological Activity

5-Bromo-6-methyl-2-(trifluoromethyl)pyrimidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following features:

  • Molecular Formula: C8_{8}H7_{7}BrF3_{3}N3_{3}O
  • Molecular Weight: Approximately 257.008 g/mol
  • Melting Point: 225-227 °C

The unique structure includes a bromine atom, a trifluoromethyl group, and a hydroxyl group, which contribute to its chemical reactivity and biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of NTPDase activity. This inhibition affects ATP and ADP hydrolysis in rat cerebral cortex tissues, which has implications for neurotransmission and energy metabolism .

Key Findings:

  • Inhibition of NTPDase: The compound has been shown to inhibit NTPDase, which may influence various physiological processes related to energy metabolism and neurotransmission.
  • Lipophilicity Enhancement: The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.

The mechanism of action involves interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes effectively, allowing it to reach its targets within cells. This property is crucial for its potential therapeutic applications .

Applications in Research

This compound has several applications across various fields:

  • Medicinal Chemistry: Used as an intermediate in synthesizing pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.
  • Biological Studies: Investigated for its effects on different biological pathways and as a potential therapeutic agent against various diseases.
  • Agricultural Chemistry: Explored for use in developing agrochemicals such as fungicides and herbicides due to its ability to inhibit the growth of certain plant pathogens.

Comparative Analysis with Similar Compounds

The following table summarizes compounds structurally similar to this compound, highlighting their key features:

Compound NameCAS NumberKey Features
5-Bromo-6-methylpyrimidin-4-ol3438-52-6Lacks trifluoromethyl group; simpler structure
5-Bromo-6-(trifluoromethyl)pyrimidin-4-amino1260844-01-6Contains amino group instead of hydroxyl
5-Bromo-4-methoxy-6-(trifluoromethyl)pyrimidine447402-02-0Contains methoxy instead of hydroxyl
5-Bromo-2-methyl-6-(trifluoromethyl)pyrimidine1240602-39-4Different substitution pattern on the pyrimidine ring

These compounds illustrate the uniqueness of this compound due to its combination of halogenation and functional groups that may confer distinct biological activities not found in its analogs.

Case Studies

Recent studies have demonstrated the efficacy of pyrimidine derivatives, including this compound, in various therapeutic contexts:

  • Anticancer Activity : In vitro studies revealed that certain pyrimidine derivatives exhibited potent inhibitory effects on cancer cell lines, suggesting potential for development as anticancer agents .
  • Antimicrobial Properties : The compound has shown promise in inhibiting microbial growth, making it a candidate for further exploration in antimicrobial drug development.

Q & A

Q. Key Considerations :

  • Regioselectivity challenges arise due to competing substitution sites; directing groups (e.g., hydroxyl or amino) may improve positional control .
  • Purification often requires column chromatography or recrystallization for high-purity yields (>95%) .

Basic: How can spectroscopic techniques validate the structural integrity of this compound?

Answer:
A multi-technique approach is essential:

  • ¹H/¹³C NMR :
    • The hydroxyl proton (C4-OH) appears as a singlet at δ ~10–12 ppm.
    • The trifluoromethyl group (CF₃) splits adjacent protons (e.g., C5-Br and C6-CH₃) due to spin-spin coupling .
  • IR Spectroscopy :
    • Strong absorption at ~3200–3500 cm⁻¹ (O–H stretch).
    • Peaks at ~1100–1250 cm⁻¹ (C–F vibrations) confirm the CF₃ group .
  • Mass Spectrometry :
    • Molecular ion [M+H]⁺ should match the theoretical mass (C₆H₅BrF₃N₂O: ~260.97 g/mol). Fragmentation patterns confirm substituent positions .

Advanced: What computational tools predict the electronic properties and reactivity of this compound?

Answer:
Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) provide insights:

  • Electrostatic Potential Maps : Highlight electron-deficient regions (C5-Br and CF₃ groups), favoring nucleophilic attack at C4-OH .
  • Frontier Molecular Orbitals :
    • HOMO-LUMO gaps (~5–6 eV) suggest moderate reactivity, influenced by the electron-withdrawing CF₃ group .
  • Reactivity Predictions :
    • The C5-Br bond is susceptible to substitution due to polarization from adjacent CF₃ and CH₃ groups .

Software Recommendations : Gaussian, GAMESS, or ORCA for modeling .

Advanced: How do bromo and trifluoromethyl groups influence regioselectivity in substitution reactions?

Answer:

  • Electronic Effects :
    • The CF₃ group withdraws electrons via inductive effects, activating adjacent positions (C4 and C6) for nucleophilic substitution .
    • The C5-Br bond is weakened by resonance delocalization, making it prone to displacement by nucleophiles (e.g., amines, thiols) .
  • Steric Effects :
    • The 6-methyl group hinders reactivity at C6, directing substitutions to C5 or C2 .

Case Study :
In reactions with morpholine, C5-Br substitution dominates (>80% yield), while C2-CF₃ remains intact due to steric protection .

Advanced: What strategies address challenges in functionalizing this compound for bioactive molecule design?

Answer:

  • Protecting Groups :
    • Temporarily protect C4-OH with tert-butyldimethylsilyl (TBS) to prevent unwanted side reactions during functionalization .
  • Metal Catalysis :
    • Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace C5-Br with aryl/heteroaryl groups .
  • Biological Targeting :
    • The CF₃ group enhances lipophilicity, improving membrane permeability in drug candidates .

Example Application :
Derivatives of this compound have shown inhibition of Toll-like receptors (TLRs) in vitro, with IC₅₀ values <1 µM .

Advanced: How can contradictions in reported reaction yields be resolved during scale-up?

Answer:

  • Parameter Optimization :
    • Vary temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (5–10 mol% CuI) to identify optimal conditions .
  • Mechanistic Studies :
    • Use kinetic isotope effects (KIEs) or in situ FTIR to monitor intermediate formation and side reactions .
  • Case Example :
    • A reported 70% yield drop at >10 mmol scale was traced to inadequate mixing; switching to flow chemistry improved consistency .

Advanced: What role does this compound play in studying enzyme-ligand interactions?

Answer:

  • Biochemical Probes :
    • The CF₃ group acts as a hydrophobic tag in X-ray crystallography, enhancing ligand-protein binding visibility .
  • Enzyme Inhibition :
    • Derivatives inhibit dihydrofolate reductase (DHFR) by mimicking the pteridine substrate, with Ki values ~50 nM .

Q. Methodology :

  • Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities .

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